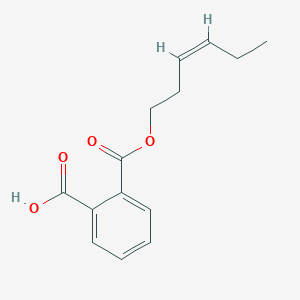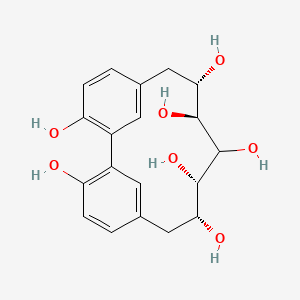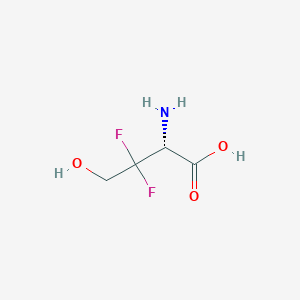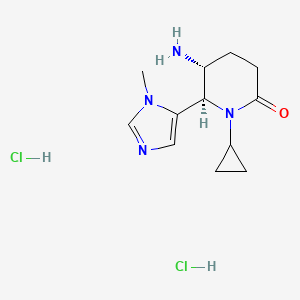![molecular formula C7H14N2O B13431775 rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans: is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of ethylmagnesium bromide with cyclopropanecarboxaldehyde under anhydrous conditions.
Urea Formation: The cyclopropyl intermediate is then reacted with an isocyanate derivative to form the urea moiety. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are often the corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding cyclopropyl alcohols or amines.
Substitution: Substitution reactions involving this compound can occur under various conditions. For example, nucleophilic substitution reactions can be facilitated by the presence of strong nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Cyclopropyl alcohols, amines.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can be compared with other cyclopropyl-containing urea derivatives. Similar compounds include:
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}urea,trans: This compound has a similar structure but with a methyl group instead of an ethyl group.
rac-{[(1R,2R)-2-phenylcyclopropyl]methyl}urea,trans:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
[(1R,2R)-2-ethylcyclopropyl]methylurea |
InChI |
InChI=1S/C7H14N2O/c1-2-5-3-6(5)4-9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10)/t5-,6+/m1/s1 |
InChIキー |
SCTANCMCJLKMJQ-RITPCOANSA-N |
異性体SMILES |
CC[C@@H]1C[C@H]1CNC(=O)N |
正規SMILES |
CCC1CC1CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)




![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)


![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)


